6-(Trifluoromethyl)chromane
Description
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2 |
InChI Key |
HHQWCVOFMHXYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(F)(F)F)OC1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Trifluoromethyl Chromane and Its Derivatives
General Synthetic Routes to Chromane (B1220400) Scaffolds
The construction of the fundamental chromane ring is the cornerstone of synthesizing its derivatives. Methodologies can be broadly categorized into cyclization reactions, multi-component reactions, and green chemistry approaches, each offering distinct advantages in terms of efficiency, atom economy, and environmental impact.
Cyclization reactions are a primary strategy for forming the heterocyclic ring of the chromane scaffold. These can be performed through either intramolecular or intermolecular pathways.
Intramolecular cyclization involves the formation of the chromane ring from a single molecular entity that already contains the necessary components. This approach is often favored for its efficiency and potential for stereocontrol. A common strategy involves the cyclization of a suitably substituted phenol (B47542) precursor. For instance, visible-light-induced radical cascade reactions have been developed for the synthesis of trifluoromethylated polycyclic aza-heterocycles, showcasing a modern approach to intramolecular cyclization. mdpi.com This type of reaction proceeds through a radical intermediate which then cyclizes to form the heterocyclic ring. mdpi.com In some complex syntheses, intramolecular cyclization can compete with desired intermolecular reactions, highlighting its thermodynamic favorability. nih.gov The development of effective catalysts is crucial for directing the reaction towards the desired cyclic product, as seen in the Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts to form indenes, a conceptually related process. semanticscholar.org
Intermolecular strategies construct the chromane ring by bringing together two or more separate reactants. A notable example is the synthesis of 2-trifluoromethyl chromenes through the cyclization reaction of o-isopropenylphenols with trifluoroacetic anhydride. rsc.org This process involves a sequence of trifluoroacetylation, a double carbonyl-ene reaction, and subsequent elimination to yield the chromene product. rsc.org Another effective method is the triflimide-catalyzed annulation of benzylic alcohols with alkenes, which proceeds under mild conditions at room temperature to afford a variety of chromane derivatives. chemrxiv.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants. tcichemicals.com This approach is characterized by high atom economy, reduced number of synthetic steps, and minimal by-product formation, making it an eco-friendly methodology. tcichemicals.com
An efficient one-pot, three-component synthesis has been developed for trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives. researchgate.net This reaction utilizes an aromatic aldehyde, a cyclohexane-1,3-dione, and a trifluoromethyl-containing pyrazolone (B3327878) in the presence of 4-toluenesulfonic acid as a catalyst. researchgate.net Similarly, other trifluoromethylated chromene derivatives have been synthesized via one-pot MCRs involving aldehydes, 1,3-cyclohexanedione, and a fluorinated building block like 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione. researchgate.net
Table 1: Examples of Multi-Component Reactions in Trifluoromethylated Chromane Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Aromatic Aldehyde | Cyclohexane-1,3-dione | 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | 4-Toluenesulfonic acid | Trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one |
| Aldehyde | 1,3-Cyclohexanedione | 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | Et3N (Triethylamine) | 2-Hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-tetrahydro-2H-chromen-5(6H)-one |
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like chromanes to reduce environmental impact. A key technique in this area is the use of microwave irradiation.
Microwave-assisted organic synthesis has emerged as a powerful tool for developing environmentally benign, efficient, and rapid methods for preparing chromenes and their derivatives. nih.govmdpi.com This technique often leads to significantly reduced reaction times, solvent-free conditions, and higher yields compared to conventional heating methods. mdpi.comeurekaselect.com The use of microwave irradiation is considered a green chemistry procedure due to its lower energy consumption. mdpi.com
A series of substituted chroman-4-one derivatives have been efficiently synthesized in a one-step procedure using a base-mediated aldol (B89426) condensation under microwave irradiation. acs.org This method involves reacting an appropriate 2'-hydroxyacetophenone (B8834) with an aldehyde in the presence of a base, with heating provided by microwaves at 160–170 °C for one hour. acs.org This approach has been successfully applied to create a library of chroman-4-ones, including those with trifluoromethyl substituents. Furthermore, microwave assistance has been employed in various multi-component reactions to produce novel chromene derivatives in good yields. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chromene Derivatives mdpi.com
| Reaction Type | Conventional Method Conditions | Microwave-Assisted Method Conditions | Advantage of Microwave |
| Multi-component reaction for Spiro-chromenes | Reflux in AcOH/DMF for 4-6 hours | 120 °C in AcOH/DMF for 8-10 minutes | Drastically reduced reaction time |
| Synthesis of Thiazolidinone-Chromene Conjugates | Reflux in AcOH/DMF for 4-7 hours | 120 °C in AcOH/DMF for 8-10 minutes | Drastically reduced reaction time |
Green Chemistry Approaches in Chromane Synthesis
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify purification processes. While direct, solvent-free synthesis of 6-(trifluoromethyl)chromane is not extensively documented, related methodologies for chromane synthesis suggest the feasibility of such approaches. For instance, catalyst-free, multicomponent reactions in eco-friendly solvents like ethylene (B1197577) glycol have been employed for the synthesis of novel chromeno[4,3-b]quinolone derivatives. ias.ac.in This Michael Initiated Ring Closure (MIRC) reaction proceeds in high yields and with short reaction times, highlighting the potential for minimizing solvent use in the synthesis of related heterocyclic systems. ias.ac.in
Furthermore, the synthesis of diversely substituted 6H-benzo[c]chromenes has been achieved in aqueous media under microwave irradiation without the need for a catalyst. bohrium.com These examples, while not strictly solvent-free, demonstrate a significant move towards more environmentally benign synthetic protocols that could potentially be adapted for the synthesis of this compound. The high boiling point and low toxicity of solvents like ethylene glycol and water make them attractive alternatives to conventional organic solvents. ias.ac.in
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
| Michael Initiated Ring Closure | 4-hydroxycoumarin, aromatic aldehydes, anilines | Ethylene glycol, catalyst-free | Chromeno[4,3-b]quinolones | High | ias.ac.in |
| Intramolecular Diels-Alder | 2-(2-(allyloxy)phenyl)furan | Water, microwave irradiation, catalyst-free | 6H-benzo[c]chromenes | Good | bohrium.com |
Metal-Free Catalysis
The use of metal-free catalysts in organic synthesis is highly advantageous as it avoids potential contamination of the final products with toxic heavy metals, a critical consideration in the pharmaceutical industry. A notable metal-free approach for the synthesis of the chromane ring system involves the use of triflimide (Tf₂NH), a strong Brønsted acid. chemrxiv.orgmdpi.comresearchgate.netacs.orgchemrxiv.org
Triflimide has been shown to effectively catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to produce a variety of chromane derivatives. chemrxiv.orgacs.orgchemrxiv.org This reaction proceeds under mild conditions, typically at room temperature in a solvent like dichloromethane, and tolerates a range of functional groups on both the benzylic alcohol and the alkene. chemrxiv.orgacs.org The proposed mechanism involves the triflimide-catalyzed formation of a benzylic carbocation, which then undergoes addition to the alkene followed by an intramolecular cycloetherification to furnish the chromane ring. acs.org This methodology offers a convergent and efficient route to substituted chromanes from readily available starting materials. chemrxiv.orgacs.org
Organocatalysis also presents a powerful metal-free strategy for the enantioselective synthesis of chromane derivatives. Modularly designed organocatalysts have been utilized in domino Michael/hemiacetalization reactions to afford functionalized chromanes with high diastereo- and enantioselectivity. nih.gov Additionally, electrochemically induced, metal-free synthesis of 2-substituted chroman-4-ones has been reported, further expanding the repertoire of metal-free methods for constructing the chromane core. proquest.com
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
| Triflimide (Tf₂NH) | Annulation/Cyclization | o-Hydroxy benzylic alcohols, Alkenes | Metal-free, mild conditions, broad substrate scope | chemrxiv.orgacs.orgchemrxiv.org |
| Modularly Designed Organocatalysts | Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | High enantioselectivity and diastereoselectivity | nih.gov |
| Electrochemical | Decarboxylative Functionalization | Chromone-3-carboxylic acids, N-hydroxyphthalimide esters | Metal-free, sustainable, mild conditions | proquest.com |
Introduction of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (CF₃) group can be achieved either by functionalizing a pre-formed chromane ring or by constructing the chromane scaffold from a precursor that already contains the CF₃ moiety.
Direct C-H trifluoromethylation of a chromane ring is a desirable strategy as it avoids the need for pre-functionalization. Both radical and nucleophilic methods have been explored for the introduction of the CF₃ group onto aromatic systems.
Radical trifluoromethylation offers a powerful tool for the direct functionalization of C-H bonds in aromatic and heteroaromatic compounds. nih.gov These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the aromatic ring. Photoredox catalysis, often utilizing visible light, has emerged as a mild and efficient method for generating •CF₃ radicals from reagents like sodium triflinate (Langlois' reagent). rsc.orgnih.gov
The regioselectivity of radical C-H trifluoromethylation on substituted benzenes can be challenging to control due to the high reactivity of the •CF₃ radical. chemrxiv.org However, strategies to enhance regioselectivity have been developed. For instance, the use of cyclodextrins as additives has been shown to control the position of trifluoromethylation on aromatic compounds by forming inclusion complexes that sterically shield certain positions while leaving others exposed. chemrxiv.org This approach could potentially be applied to direct the trifluoromethylation of chromane to the 6-position.
Photocatalytic methods have been successfully employed for the trifluoromethylation of various heterocycles, including 6-azauracils, using organic dyes as metal-free photosensitizers. nih.gov A photocatalytic cascade trifluoromethylation/cyclization approach has also been developed for the synthesis of trifluoroethylated benzopyran derivatives. researchgate.net
| Method | CF₃ Source | Catalyst/Conditions | Substrate Type | Key Features | Reference |
| Photoredox Catalysis | Sodium triflinate | Visible light, photosensitizer | Alkenes, Aryldiazonium salts | Metal-free options available | rsc.org |
| Cyclodextrin-mediated | Sodium triflinate | Cu(OTf)₂, tBuOOH | Aromatic compounds | Controlled regioselectivity | chemrxiv.org |
| Organophotocatalysis | Sodium triflinate | 4CzIPN, visible light | 6-Azauracils | Metal-free, cost-effective | nih.gov |
Nucleophilic aromatic substitution (SₙAr) provides a pathway for the introduction of a trifluoromethyl group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is generally favored when the aromatic ring is activated by electron-withdrawing groups ortho or para to a good leaving group (e.g., a halide). wikipedia.org The trifluoromethyl group itself is strongly electron-withdrawing, which suggests that a chromane ring substituted with a leaving group at the 6-position and a trifluoromethyl group at another position might undergo SₙAr. However, for the direct introduction of a trifluoromethyl group onto an unsubstituted position, this method is not directly applicable.
A more plausible approach for nucleophilic trifluoromethylation of a pre-formed chromane would involve the reaction of a suitable chromane derivative with a nucleophilic trifluoromethylating reagent. While direct C-H nucleophilic trifluoromethylation is challenging, conversion of a functional group at the 6-position, such as a hydroxyl or amino group, into a leaving group could facilitate a nucleophilic substitution reaction.
An alternative and often more regioselective strategy for the synthesis of this compound involves the construction of the chromane ring from a precursor that already bears the trifluoromethyl group at the desired position. A common starting material for this approach would be 4-(trifluoromethyl)phenol (B195918) or a derivative thereof.
Several methods exist for the synthesis of the chromane ring from phenolic precursors. acs.org These often involve the introduction of a three-carbon unit that can undergo cyclization to form the dihydropyran ring. For example, an Ullmann condensation or a similar copper-catalyzed C-O coupling reaction could be employed to link a trifluoromethylated phenol with a suitable three-carbon synthon bearing a leaving group. wikipedia.orgorganic-chemistry.org While the classic Ullmann reaction often requires harsh conditions, modern protocols with various ligands have been developed to facilitate these couplings under milder conditions. magtech.com.cnnih.gov
The Mitsunobu reaction is another powerful tool for forming the crucial ether linkage in the chromane synthesis. organic-synthesis.comorganic-chemistry.orgnih.govbdmaee.net This reaction allows for the coupling of a phenol with a primary or secondary alcohol under mild, redox-neutral conditions using triphenylphosphine (B44618) and an azodicarboxylate. organic-chemistry.orgbdmaee.net A trifluoromethylated phenol could be reacted with an appropriate diol or haloalcohol via a Mitsunobu reaction, followed by an intramolecular cyclization to afford the this compound.
| Reaction | Precursors | Key Reagents | Description | Reference |
| Ullmann Condensation | 4-(Trifluoromethyl)phenol, 3-carbon synthon with leaving group | Copper catalyst, Ligands | Formation of an aryl ether linkage, followed by cyclization. | wikipedia.orgorganic-chemistry.org |
| Mitsunobu Reaction | 4-(Trifluoromethyl)phenol, Diol or Haloalcohol | Triphenylphosphine, Azodicarboxylate | Formation of an ether linkage under mild conditions, followed by cyclization. | organic-synthesis.comorganic-chemistry.org |
Chromane Formation from Trifluoromethylated Precursors
Stereoselective and Enantioselective Synthesis
The stereochemical configuration of chromane derivatives is often critical for their biological activity. Therefore, the development of stereoselective and enantioselective synthetic methods is of significant importance.
Asymmetric Approaches
Asymmetric synthesis of trifluoromethyl-substituted chromanes has been successfully achieved using organocatalysis and transition metal catalysis. An efficient organocatalytic one-pot asymmetric synthesis of 6-trifluoromethyl-substituted 7,8-dihydrochromen-6-ol has been reported. researchgate.netdntb.gov.ua This method utilizes a squaramide organocatalyst to promote the asymmetric Friedel–Crafts alkylation of α,β-unsaturated trifluoromethyl ketones with aromatic alcohols, achieving up to 94% yield and 74% enantiomeric excess (ee). researchgate.net
Palladium catalysis has also been employed for the asymmetric synthesis of chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromene derivatives. This approach involves the asymmetric condensation of 2H-chromenes and indoles, yielding products in moderate to good yields (60-92%) with excellent enantioselectivity (up to 97% ee). nih.gov
Diastereoselective Control
Diastereoselective control in the synthesis of highly substituted chromane derivatives is crucial for accessing specific stereoisomers. While the diastereoselective synthesis of this compound itself is not extensively detailed, related systems demonstrate the feasibility of such control. For instance, a cascade inter–intramolecular double Michael strategy has been used for the diastereoselective synthesis of highly functionalized cyclohexanones and tetrahydrochromene-4-ones from curcumins and arylidenemalonates. beilstein-journals.org
Furthermore, catalytic regio-, diastereo-, and enantioselective strategies have been developed for the preparation of homoallylic alcohols bearing a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom, showcasing the ability to control multiple stereocenters in complex fluorinated molecules. nih.govnih.gov
Catalytic Systems in Synthesis
A variety of catalytic systems are employed in the synthesis of this compound and its derivatives, enabling efficient and selective bond formations.
Organocatalysis has emerged as a powerful tool. As mentioned, squaramide-based organocatalysts are effective in promoting the asymmetric Friedel–Crafts alkylation for the synthesis of 6-trifluoromethyl-substituted 7,8-dihydrochromen-6-ol. researchgate.net
Transition metal catalysis is also widely used. Palladium catalysts have proven effective in the asymmetric synthesis of chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromene derivatives. nih.gov
Brønsted acids, such as triflimide, have been shown to catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to furnish a range of chromane derivatives under mild conditions. chemrxiv.org This highlights the utility of acid catalysis in constructing the chromane core.
The following table summarizes the key catalytic systems and their applications in the synthesis of trifluoromethylated chromane derivatives.
| Catalyst Type | Specific Catalyst/Reagent | Reaction Type | Product Type | Reference(s) |
| Organocatalyst | Squaramide | Asymmetric Friedel–Crafts Alkylation | 6-Trifluoromethyl-substituted 7,8-dihydrochromen-6-ol | researchgate.net |
| Transition Metal | Palladium Complex | Asymmetric Condensation | 2-Trifluoromethyl-4-(indol-3-yl)-4H-chromene | nih.gov |
| Brønsted Acid | Triflimide (HNTf₂) | Annulation | Substituted Chromanes | chemrxiv.org |
| Base | Pyridine | Condensation/Cyclization | 2-Trifluoromethylchromones | researchgate.net |
Organocatalysis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromane derivatives, utilizing small organic molecules to catalyze reactions, thereby avoiding the toxicity associated with some metal catalysts. mdpi.com These methods often operate under mild conditions and allow for various simultaneous activation modes, facilitating cascade reactions. mdpi.com
A notable example is the one-pot asymmetric synthesis of 6-trifluoromethyl-substituted 7,8-dihydrochromen-6-ol derivatives. This process is efficiently promoted by a squaramide organocatalyst, which facilitates the asymmetric Friedel–Crafts alkylation of α,β-unsaturated trifluoromethyl ketones with aromatic alcohols. researchgate.net This methodology has demonstrated the capability to produce the desired products in high yields and with moderate enantioselectivity. researchgate.net
Another versatile strategy involves the domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.gov Catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, this approach yields functionalized chromanes with good to high yields and excellent stereoselectivities. nih.gov
Furthermore, triflimide has been successfully used as an organocatalyst for the annulation of o-hydroxy benzylic alcohols with alkenes to synthesize a variety of 4-substituted chromanes. chemrxiv.org This reaction proceeds under mild conditions from simple starting materials. chemrxiv.org The mechanism involves the triflimide-catalyzed formation of a delocalized carbocation, which facilitates allylsilane addition and subsequent intramolecular cycloetherification to deliver the chromane structure. chemrxiv.org
| Catalyst Type | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Ref |
| Squaramide | α,β-Unsaturated trifluoromethyl ketones, Aromatic alcohols | 6-Trifluoromethyl-substituted 7,8-dihydrochromen-6-ol | Up to 94% | Up to 74% | researchgate.net |
| Modularly Designed Organocatalysts (MDOs) | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Functionalized chromanes | Up to 97% | Up to 99% | nih.gov |
| Triflimide | o-Hydroxy benzylic alcohols, Alkenes | 4-Substituted chromanes | Up to 84% | N/A | chemrxiv.org |
Photoredox Catalysis
Visible-light photoredox catalysis offers a sustainable and mild approach for chemical transformations, including the synthesis of trifluoromethylated compounds. semanticscholar.orgnih.gov This strategy often utilizes photocatalysts that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov
One key application is the direct trifluoromethylation of aromatic and heteroaromatic C-H bonds. nih.gov This method can install a CF3 group onto an unfunctionalized arene, which is relevant for the synthesis of this compound. The process typically involves a photocatalyst, such as Ru(phen)3Cl2, which, in its excited state, reduces a trifluoromethyl source like triflyl chloride to generate a trifluoromethyl radical. nih.gov This radical then adds to the aromatic ring. nih.gov
A specific protocol for the α-trifluoromethylation of carbonyl compounds has been developed using photoredox catalysis, which can be applied to precursors of chromane derivatives. princeton.edu This method can be performed in a one-pot fashion, starting from ketones, esters, or amides, without the need to isolate the enolsilane intermediates. princeton.edu The merger of photoredox catalysis with organocatalysis has also enabled the enantioselective α-trifluoromethylation of aldehydes. nih.gov
Furthermore, photoredox catalysis has been employed for the coupling of 2-trifluoroborato-4-chromanones with various heteroarenes via a Minisci-type reaction. nih.gov While not directly producing this compound, this demonstrates the utility of photoredox catalysis in functionalizing the chromanone core. nih.gov Organic photocatalysts, like mesitylacridinium perchlorate, have been shown to be highly effective for such transformations. nih.gov
| Photocatalyst | CF3 Source | Substrate | Product Type | Yield | Ref |
| Ru(phen)3Cl2 | Triflyl chloride | Arenes and Heteroarenes | Trifluoromethylated arenes | Varies | nih.gov |
| Ir(ppy)2(dtb-bpy)+ | Trifluoromethyl iodide | Aldehydes (with organocatalyst) | α-Trifluoromethylated aldehydes | Varies | nih.gov |
| Mesitylacridinium perchlorate | N/A (uses trifluoroborate) | 2-Trifluoroborato-4-chromanones | 2-Heteroaryl-substituted 4-chromanones | Varies | nih.gov |
| Eosin Y | CF3SO2Na (Langlois' reagent) | Baylis–Hillman acetates | γ-Trifluoromethylated trisubstituted alkenes | Varies | rsc.org |
Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules, including chromane derivatives. Palladium-catalyzed reactions, in particular, have been widely used. researchgate.netbeilstein-journals.org
One approach involves the palladium-catalyzed intramolecular allylation of aldehydes with allylic acetates or chlorides, using indium as a mediator, to construct the chromane skeleton. researchgate.net Additionally, palladium catalysis is instrumental in the trifluoromethylation of aromatic compounds. beilstein-journals.org Buchwald and coworkers reported the first Pd-catalyzed trifluoromethylation of aryl chlorides using a nucleophilic CF3 source, (trifluoromethyl)triethylsilane (TESCF3). beilstein-journals.org This reaction tolerates a variety of functional groups under mild conditions. beilstein-journals.org
Another significant advancement is the Pd-catalyzed C-H activation for the trifluoromethylation of aromatic compounds, developed by Yu and coworkers. beilstein-journals.org This method uses Pd(OAc)2 as the catalyst and an electrophilic CF3 source. beilstein-journals.org Such C-H functionalization strategies are directly applicable to the synthesis of this compound from a chromane precursor.
Beyond palladium, other transition metals have been explored. For instance, a transition metal-free synthesis of 3-trifluoromethyl chromones has been achieved through a tandem C-H trifluoromethylation and chromone (B188151) annulation of enaminones, promoted by K2S2O8. rsc.org Although this method is metal-free, it highlights the reactivity patterns that can be targeted for synthesizing related trifluoromethylated chromane structures.
| Metal Catalyst | CF3 Source / Reaction Type | Substrates | Product Type | Yield | Ref |
| Palladium(0) | Intramolecular Allylation | Salicylaldehydes with allylic acetates | Chromane derivatives | Varies | researchgate.net |
| Palladium | TESCF3 (nucleophilic) | Aryl chlorides | Trifluoromethylated arenes | Good | beilstein-journals.org |
| Pd(OAc)2 | Umemoto's reagent (electrophilic) | Aromatic compounds (C-H activation) | Trifluoromethylated arenes | High | beilstein-journals.org |
| None (K2S2O8 promoted) | Tandem C-H trifluoromethylation/annulation | o-Hydroxyphenyl enaminones | 3-Trifluoromethyl chromones | Varies | rsc.org |
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages, including catalyst stability, recyclability, and ease of separation from the reaction mixture. researchgate.net These catalysts have been successfully applied to the synthesis of chromene and chromane scaffolds. researchgate.netresearchgate.net
One example involves the use of a heterogeneous catalyst with both an achiral acid site (silanols of mesoporous silica) and a chiral basic site (an immobilized chiral amine) for the oxa-Michael–Michael cascade reaction of activated 2-vinylphenols. mdpi.com This approach mimics the mechanism of homogeneous catalysis while providing the benefits of a solid-supported catalyst. mdpi.com
Magnetite and cobalt ferrite (B1171679) nanoparticles functionalized with a binaphthol phosphate (B84403) chiral ligand have been developed as heterogeneous catalysts for the oxa-Michael reaction of 2'-hydroxychalcones. mdpi.com These catalysts demonstrated high enantioselectivity and could be recovered and reused. mdpi.com The synthesis of chromenes, which are precursors to chromanes, has been achieved using various heterogeneous catalysts in one-pot multicomponent reactions, often resulting in high product yields. researchgate.net
| Catalyst System | Reaction Type | Substrates | Product Type | Key Advantages | Ref |
| Immobilized chiral amine on mesoporous silica | oxa-Michael–Michael cascade | Activated 2-vinylphenols | Chiral chromanes | Recyclability, mimics homogeneous catalysis | mdpi.com |
| Ferrite nanoparticles with binaphthol phosphate ligand | oxa-Michael reaction | 2'-Hydroxychalcones | Chiral flavanones (a type of chromanone) | High enantioselectivity, catalyst recyclability | mdpi.com |
| Various solid-supported catalysts | Multicomponent reactions | Aldehydes, malononitrile, phenols | 2-Amino-4H-chromenes | Stability, recyclability, high yields | researchgate.net |
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Chromane (B1220400) Formation
The construction of the chromane ring system can be achieved through various synthetic strategies. While specific literature on the synthesis of 6-(trifluoromethyl)chromane is not extensively detailed, established mechanisms for chromane formation can be applied.
A plausible approach for constructing the chromane framework involves a [4+2] cycloaddition or annulation reaction. In a hypothetical scenario, a suitably substituted ortho-quinone methide precursor could react with an alkene. For the synthesis of this compound, a potential precursor would be a 4-(trifluoromethyl)-1,2-benzoquinone methide. The reaction would proceed via a concerted or stepwise mechanism, where the diene system of the ortho-quinone methide reacts with a dienophile (an alkene) to form the dihydropyran ring of the chromane system. The regioselectivity of such reactions would be crucial to ensure the formation of the desired isomer.
Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like this compound from simple starting materials in a single synthetic operation. A potential cascade strategy could involve a photocatalytic radical cascade cyclization. For instance, a 2-(allyloxy)aryl aldehyde or ketone bearing a trifluoromethyl group on the aromatic ring could undergo a radical addition followed by an intramolecular cyclization. This process could be initiated by a photocatalyst that generates a radical species, which then adds to the aldehyde or ketone. The resulting radical intermediate could then cyclize onto the tethered alkene, forming the chromane ring. The selectivity of such transformations can be influenced by the length of the carbon chain and the nature of the substituents.
Radical-mediated reactions provide another avenue for the synthesis of trifluoromethylated chromanes. Visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes is a powerful method for constructing trifluoromethyl-containing heterocycles. A plausible mechanism could involve the generation of a trifluoromethyl radical from a suitable precursor, such as trifluoromethanesulfonyl chloride (TfCl) or sodium triflinate, under photoredox catalysis. This radical could then add to an appropriately substituted alkene precursor, followed by an intramolecular cyclization onto the aromatic ring to furnish the chromane skeleton. Control experiments in similar reactions have shown that the presence of radical scavengers like TEMPO can inhibit the reaction, supporting the involvement of radical intermediates.
The formation of the chromane ring can also be envisioned through nucleophilic addition/elimination pathways. A classic approach involves the reaction of a phenol (B47542) with an α,β-unsaturated carbonyl compound in a Michael addition, followed by an intramolecular cyclization. For this compound, this would involve the reaction of 4-(trifluoromethyl)phenol (B195918) with an appropriate three-carbon electrophile.
Alternatively, a related strategy is the Kabbe condensation, which involves the reaction of a salicylaldehyde (B1680747) or a 2'-hydroxyacetophenone (B8834) with an aliphatic ketone. This reaction can proceed via the in-situ generation of an enamine-iminium equilibrium. While typically used for chroman-4-one synthesis, modifications of this approach could potentially lead to the chromane core.
Furthermore, reactions of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes proceed via a 1,4-nucleophilic perfluoroalkylation to yield 2,2-bis(polyfluoroalkyl)chroman-4-ones. Although this example leads to a chromanone with additional fluorine substitution, it demonstrates the principle of nucleophilic addition in the formation of the chroman ring system.
Reactivity of the Chromane Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the reactivity and regioselectivity of electrophilic attack on the aromatic ring.
The -CF3 group deactivates the benzene ring towards electrophilic substitution, making the reaction slower compared to unsubstituted benzene. This deactivation arises from the inductive withdrawal of electron density from the ring, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction.
Regarding the regioselectivity, the trifluoromethyl group is a meta-director. This directing effect can be explained by examining the resonance structures of the arenium ion intermediates formed during ortho, para, and meta attack. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF3 group. This is a highly destabilized arrangement. In contrast, for meta attack, the positive charge is never located on the carbon bearing the -CF3 group, resulting in a more stable intermediate compared to the ortho and para isomers.
Therefore, electrophilic aromatic substitution reactions on this compound, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to occur primarily at the positions meta to the trifluoromethyl group, which are the 5- and 7-positions of the chromane ring system.
Table of Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-(trifluoromethyl)chromane and 7-Nitro-6-(trifluoromethyl)chromane |
| Bromination | Br₂, FeBr₃ | 5-Bromo-6-(trifluoromethyl)chromane and 7-Bromo-6-(trifluoromethyl)chromane |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-(trifluoromethyl)chromane and 7-Acyl-6-(trifluoromethyl)chromane |
Chemical Transformations at the Pyran Ring
The pyran ring of the this compound scaffold is amenable to various chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key reactions include the reduction of carbonyl groups, oxidation reactions to introduce aromaticity, and other functional group interconversions that modify the heterocyclic core.
The carbonyl group at the C-4 position of the chromanone core is a common site for chemical modification. Standard reduction protocols can be employed to convert this ketone into a secondary alcohol, a key intermediate for further diversification. A notable example involves the reduction of substituted 2,2-bis(trifluoromethyl)chroman-4-ones. nih.gov The use of sodium borohydride (B1222165) in methanol (B129727) effectively reduces the C-4 ketone to the corresponding chromanol. nih.gov This transformation is a critical step in the synthesis of fluorinated analogues of natural products. nih.gov
Metal hydride reagents are frequently used for this type of transformation, where a hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. wikipedia.org The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly in chiral or substituted chromanone systems.
Table 1: Reduction of Carbonyl Groups in Trifluoromethyl-Substituted Chromanones
| Substrate | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Substituted 2,2-bis(trifluoromethyl)chroman-4-one | Sodium borohydride (NaBH₄) in methanol | Substituted 2,2-bis(trifluoromethyl)chroman-4-ol | nih.gov |
Oxidation reactions provide a pathway to aromatize the pyran ring system, converting chromanone or tetrahydrochromenone precursors into fully aromatic chromane derivatives. One effective method involves an oxidative aromatization reaction using an iodine/alcohol medium. This approach has been successfully applied to convert 3-acyl-4-aryl-2-(trifluoromethyl)-2-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-ones into 3-acyl-2-hydroxy-5-alkoxy-4-aryl-2-(trifluoromethyl)chromanes. researchgate.net This one-pot reaction proceeds efficiently under both conventional heating and microwave irradiation, with the latter often resulting in shorter reaction times. researchgate.net
Table 2: Oxidative Aromatization of Trifluoromethyl-Substituted Tetrahydrochromenones
| Substrate | Reagent/Conditions | Product | Source |
|---|---|---|---|
| 3-acyl-4-aryl-2-(trifluoromethyl)-2-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one | Iodine (I₂) in alcohol (e.g., methanol) | 3-acyl-2-hydroxy-5-alkoxy-4-aryl-2-(trifluoromethyl)chromane | researchgate.net |
Beyond reduction and oxidation, other functional group interconversions on the pyran ring are synthetically valuable. A key example is the dehydration of chromanols, which are typically formed from the reduction of chromanones. The alcohol at the C-4 position can be eliminated to introduce a double bond, forming a chromene derivative. For instance, chromanols derived from the reduction of 2,2-bis(trifluoromethyl)chroman-4-ones can be dehydrated by refluxing in xylene with a catalytic amount of p-toluenesulfonic acid. nih.gov This reaction yields 2,2-bis(trifluoromethyl)chromenes, which are fluorinated analogues of natural precocenes. nih.gov Such interconversions are crucial for accessing different classes of chromane-based compounds. ub.edu
Table 3: Dehydration of a Trifluoromethyl-Substituted Chromanol
| Substrate | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Substituted 2,2-bis(trifluoromethyl)chroman-4-ol | p-Toluenesulfonic acid (p-TsOH) in refluxing xylene | Substituted 2,2-bis(trifluoromethyl)chromene | nih.gov |
Influence of the Trifluoromethyl Group on Molecular Properties and Reactivity
The trifluoromethyl (-CF₃) group at the 6-position of the chromane ring profoundly influences the molecule's physical, chemical, and biological properties. Its strong electron-withdrawing nature and steric bulk are key factors in modulating reactivity and controlling the selectivity of chemical reactions.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its primary influence stems from a strong inductive effect (-I effect), which significantly decreases the electron density of the aromatic ring to which it is attached. nih.govmdpi.com This electron-withdrawing nature enhances the electrophilic character of adjacent functional groups and can increase the reactivity of the molecule in certain transformations. nih.gov
The presence of the -CF₃ group also imparts other significant properties. It increases the lipophilicity of the molecule, a factor that can enhance membrane permeability and influence drug-receptor interactions. mdpi.comresearchgate.net Furthermore, the high electronegativity and the strength of the C-F bonds contribute to increased metabolic stability by making the molecule less susceptible to oxidative metabolism. mdpi.comresearchgate.net The introduction of a -CF₃ group has been shown to shift the reduction potential of molecules, reflecting its strong electron-accepting character. hhu.de
Table 4: Effects of the Trifluoromethyl Group on Molecular Properties
| Property | Effect of -CF₃ Group | Consequence | Source |
|---|---|---|---|
| Electronic Nature | Strongly electron-withdrawing (Inductive effect) | Modulates reactivity, activates electrophilic sites | nih.govmdpi.com |
| Lipophilicity | Increases lipophilicity | Can enhance membrane permeability | mdpi.comresearchgate.net |
| Metabolic Stability | Increases metabolic stability | Reduces susceptibility to oxidative degradation | mdpi.comresearchgate.net |
| Reduction Potential | Shifts to higher (less negative) potentials | Enhances electron-accepting ability | hhu.de |
The electronic and steric properties of the trifluoromethyl group can be leveraged to control the outcome of chemical reactions, leading to high levels of regioselectivity and stereoselectivity. The strong electron-withdrawing effect of the -CF₃ group can lead to enhanced charge delocalization in reaction intermediates, which in turn can result in unusual and well-defined chemo-, regio-, and stereoselectivities. nih.gov
In the synthesis of chromane derivatives, the -CF₃ group can direct the course of reactions. For example, the reaction of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane (B129416) proceeds via a highly regioselective 1,4-nucleophilic addition. nih.gov Furthermore, the -CF₃ group can serve as a directing group in solid-state reactions by controlling the crystal packing orientation of molecules, thereby enabling regiospecific topochemical [2+2] cycloadditions upon UV irradiation. rsc.org
In the realm of asymmetric synthesis, organocatalysis has been used to prepare chiral 6-trifluoromethyl-substituted chromene derivatives with good enantioselectivity. researchgate.net The development of enantioselective methods for the construction of trifluoromethyl-containing stereocenters is of significant interest, as the stereochemistry of these compounds is critical to their biological activity. chim.itprinceton.edu
Table 5: Examples of Selectivity Control by the Trifluoromethyl Group
| Reaction Type | Role of -CF₃ Group | Outcome | Source |
|---|---|---|---|
| Nucleophilic Addition to Chromones | Electronic influence on the conjugated system | High regioselectivity (1,4-addition) | nih.gov |
| Solid-State Photochemical Cycloaddition | Steric directing group for crystal packing | Quantitative conversion to a single regiospecific product | rsc.org |
| Asymmetric Friedel–Crafts Alkylation | Component of the substrate in an organocatalytic reaction | Enantioselective formation of a chromene derivative | researchgate.net |
Impact on Molecular Recognition and Binding Properties
The introduction of a trifluoromethyl (CF₃) group at the 6-position of the chromane scaffold significantly influences its molecular recognition and binding properties. This is primarily due to the unique electronic and physicochemical characteristics of the trifluoromethyl group, which can alter intermolecular interactions with biological targets such as proteins and enzymes. mdpi.com
The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This property can significantly alter the electron density of the aromatic portion of the chromane ring system. mdpi.com The resulting modification of the molecule's electrostatic potential can be a critical factor in its binding affinity and selectivity for a specific biological target. A study on substituted chroman-4-ones as sirtuin 2 (SIRT2) inhibitors revealed that electron-withdrawing groups at the 6-position can be favorable for inhibitory activity. nih.govacs.org This suggests that the electron-poor nature of the aromatic ring in this compound could enhance interactions with electron-rich residues in a binding pocket.
Furthermore, the trifluoromethyl group enhances the lipophilicity of the molecule. mdpi.com Increased lipophilicity can facilitate the passage of the compound through biological membranes and improve its access to hydrophobic binding pockets within target proteins. mdpi.com This can lead to stronger binding through enhanced hydrophobic interactions. The steric bulk of the trifluoromethyl group, which is larger than that of a methyl group, also plays a role in molecular recognition. mdpi.com The size and shape of the substituent at the 6-position can influence the orientation of the chromane core within a binding site, potentially leading to improved potency and selectivity. nih.govacs.org Research on chroman-4-one derivatives has indicated that the size of substituents at the 6-position is an important factor for achieving significant biological inhibition. nih.govacs.org
The combination of these electronic, lipophilic, and steric effects makes the 6-trifluoromethyl substituent a valuable feature in the design of bioactive chromane derivatives. These properties can modulate the strength and nature of various intermolecular forces that govern molecular recognition, including:
Hydrogen Bonding: While the CF₃ group itself is not a classical hydrogen bond donor or acceptor, its strong electron-withdrawing effect can modulate the hydrogen-bonding capacity of nearby functional groups.
Van der Waals Forces: The size and shape of the trifluoromethyl group contribute to van der Waals interactions within a binding site.
Dipole-Dipole Interactions: The significant dipole moment of the C-F bonds can lead to favorable dipole-dipole interactions with polar residues in a protein.
The following table summarizes the key properties of the trifluoromethyl group and their expected impact on the binding properties of this compound.
| Property of Trifluoromethyl Group | Consequence for Molecular Interactions | Potential Impact on Binding Properties |
| Strong Electron-Withdrawing Nature | Alters the electrostatic potential of the aromatic ring. | Can enhance interactions with electron-rich active site residues; may influence the acidity or basicity of other parts of the molecule. |
| Increased Lipophilicity | Enhances partitioning into nonpolar environments. | Improved ability to enter and interact with hydrophobic binding pockets, potentially increasing binding affinity. |
| Steric Bulk | Occupies a larger volume than a hydrogen or methyl group. | Can provide a better fit in larger binding pockets, leading to increased selectivity and potency; may also cause steric hindrance. |
| Metabolic Stability | The C-F bond is very strong. | Increased resistance to metabolic degradation, leading to a longer duration of action. |
Conformational Effects
From a steric perspective, the trifluoromethyl group is considerably larger than a hydrogen atom. However, its placement at the 6-position on the planar aromatic ring means it does not directly engage in the steric interactions that govern the conformation of the saturated heterocyclic ring, such as 1,3-diaxial interactions. The primary conformational flexibility in this compound resides in the dihydropyran ring, which can undergo ring-flipping between different half-chair or twist-boat conformations. The energy barrier for this ring inversion is influenced by the substituents on the saturated portion of the chromane skeleton.
The table below outlines the key conformational features of the chromane ring and the potential influence of the 6-trifluoromethyl substituent.
| Conformational Feature | Description | Potential Influence of 6-Trifluoromethyl Group |
| Dihydropyran Ring Pucker | The saturated portion of the chromane ring adopts a non-planar conformation, typically a half-chair or sofa form, to relieve torsional strain. | The 6-substituent has a minimal direct steric effect on the pucker of the dihydropyran ring. Electronic effects on the aromatic ring could subtly influence the geometry at the ring junction. |
| Ring Inversion | The dihydropyran ring can interconvert between different low-energy conformations. | The energy landscape of this inversion is primarily dictated by substituents on the saturated ring. The 6-CF₃ group is unlikely to significantly alter the barrier to ring inversion. |
| Overall Molecular Shape | The fusion of the planar benzene ring with the puckered dihydropyran ring results in a specific three-dimensional shape. | The presence of the bulky CF₃ group will contribute to the overall molecular volume and surface characteristics, which are important for molecular recognition. |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-(Trifluoromethyl)chromane, ¹H, ¹³C, and ¹⁹F NMR analyses are particularly informative.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments: the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the dihydropyran ring.
Aromatic Region: The protons on the substituted benzene ring (H-5, H-7, and H-8) will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The electron-withdrawing trifluoromethyl group at the C-6 position influences the chemical shifts of these protons. H-5 and H-7, being ortho to the CF₃ group, are expected to be deshielded and may appear as a doublet and a doublet of doublets, respectively. H-8, being meta to the CF₃ group, would likely appear as a doublet.
Aliphatic Region: The protons of the chromane's heterocyclic ring will resonate in the upfield region.
The protons on C-2 (-OCH₂-) are adjacent to the oxygen atom and are expected to appear as a triplet around δ 4.2 ppm.
The protons on C-4 (-ArCH₂-) are adjacent to the aromatic ring and are expected to resonate as a triplet around δ 2.8 ppm.
The protons on C-3 (-CH₂-) would likely appear as a multiplet, specifically a pentet or quintet, around δ 2.0 ppm, due to coupling with the protons on both C-2 and C-4.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 (t) | ~ 4.2 | Triplet |
| H-3 (p) | ~ 2.0 | Pentet |
| H-4 (t) | ~ 2.8 | Triplet |
| H-5 (d) | ~ 7.4 | Doublet |
| H-7 (dd) | ~ 7.3 | Doublet of Doublets |
| H-8 (d) | ~ 6.9 | Doublet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, ten distinct carbon signals are anticipated. The strong electronegativity of the fluorine atoms in the CF₃ group significantly influences the chemical shifts of the carbon to which it is attached (C-6) and the CF₃ carbon itself.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom C-6, directly bonded to the CF₃ group, will be significantly deshielded. The CF₃ carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), a characteristic feature for trifluoromethyl groups. rsc.org The other aromatic carbons will also show coupling to the fluorine atoms, though with smaller coupling constants (²JC-F, ³JC-F).
Aliphatic Carbons: The three aliphatic carbons of the dihydropyran ring (C-2, C-3, and C-4) will resonate in the upfield region of the spectrum. C-2, being attached to the oxygen atom, is expected at the most downfield position among the three, typically around δ 65-70 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | ~ 67 | Singlet |
| C-3 | ~ 22 | Singlet |
| C-4 | ~ 29 | Singlet |
| C-4a | ~ 122 | Quartet |
| C-5 | ~ 127 | Quartet |
| C-6 | ~ 125 | Singlet |
| C-7 | ~ 123 | Quartet |
| C-8 | ~ 117 | Singlet |
| C-8a | ~ 155 | Singlet |
| -CF₃ | ~ 124 | Quartet (¹JC-F ≈ 275 Hz) |
¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing compounds. nih.gov Due to the absence of natural fluorine background signals in biological systems, it is an excellent tool for specific analysis. nih.gov For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. huji.ac.il The chemical shift of this signal is sensitive to the electronic environment and typically appears in a well-defined region for trifluoromethyl groups attached to an aromatic ring. The reference standard for ¹⁹F NMR is often trichlorofluoromethane (CFCl₃), with chemical shifts for -CF₃ groups on a benzene ring appearing around δ -60 to -65 ppm. colorado.edu
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would confirm the connectivity within the aliphatic chain of the chromane (B1220400) ring (H-2 coupling with H-3, H-3 with H-4) and between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound is expected to show several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- groups of the dihydropyran ring would be observed just below 3000 cm⁻¹.
C-O-C Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) is a key feature of the chromane structure. This will give rise to a strong, characteristic asymmetric stretching band around 1230-1270 cm⁻¹ and a symmetric stretching band around 1020-1080 cm⁻¹.
C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹. These are often the most intense peaks in the spectrum.
Aromatic C=C Stretching: Vibrations of the carbon-carbon double bonds in the benzene ring will result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3020 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Aryl-Alkyl C-O-C | Asymmetric Stretch | 1230 - 1270 | Strong |
| C-F (of CF₃) | Stretching | 1100 - 1350 | Very Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features. nih.gov
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, this compound (C₁₀H₉F₃O) would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight (202.18 g/mol ).
Fragmentation Pattern: The molecular ion can undergo fragmentation, providing clues about the molecule's structure. libretexts.org Common fragmentation pathways for chromane derivatives include:
Loss of the Trifluoromethyl Group: A prominent fragment could result from the cleavage of the C-CF₃ bond, leading to the loss of a ·CF₃ radical (mass 69) and the formation of a cation at m/z 133.
Retro-Diels-Alder Reaction: A characteristic fragmentation for chromane systems is a retro-Diels-Alder reaction, which would cleave the dihydropyran ring. This would lead to the formation of a radical cation corresponding to the trifluoromethyl-substituted phenol (B47542).
Loss of Alkyl Fragments: Fragmentation of the aliphatic ring could lead to the loss of ethylene (B1197577) (C₂H₄, mass 28) or other small neutral molecules.
X-ray Crystallography
While a specific crystal structure for this compound has not been detailed in the available research, the crystallographic analysis of other chromane derivatives provides insight into the structural features that could be expected. For instance, studies on substituted chroman-4-ones reveal that the pyran ring often adopts a distorted envelope or half-chair conformation.
The crystal structure of (E)-3-(4-hydroxybenzylidene)chroman-4-one, a related chromanone, was determined to crystallize in the monoclinic space group P2₁/n. The unit cell parameters for this compound are presented in the table below.
| Parameter | (E)-3-(4-hydroxybenzylidene)chroman-4-one |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 12.0319 (4) |
| b (Å) | 5.8679 (2) |
| c (Å) | 17.2023 (6) |
| β (°) | 101.435 (1) |
| Volume (ų) | 1190.15 (7) |
In another example, a new chromane-carboxylate derivative was found to crystallize in the C2/c space group, with the chromane moiety exhibiting a distorted half-chair conformation. researchgate.net Such data provides a foundational understanding of the conformational preferences of the chromane ring system.
For this compound, a successful X-ray crystallographic analysis would yield a detailed molecular structure, confirming the connectivity of the atoms and revealing the conformation of the dihydropyran ring. Furthermore, it would provide information on the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely employed to study molecules similar in structure to 6-(Trifluoromethyl)chromane, making it the method of choice for predicting its properties. DFT calculations are centered on the electron density of a molecule, a function of just three spatial coordinates, rather than the complex many-electron wavefunction.
The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
The chromane (B1220400) ring is not planar and typically adopts a half-chair conformation. Computational analysis can determine the energetic favorability of different conformers. A key conformational feature of this compound would be the orientation of the trifluoromethyl (-CF3) group relative to the chromane ring. DFT calculations can quantify the energy barriers for rotation around the C-CF3 bond, identifying the most stable staggered or eclipsed conformations that minimize steric hindrance. Studies on related chroman-6-ol (B1254870) derivatives have successfully used DFT to analyze conformational dynamics, a similar approach would be invaluable for this compound.
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This table contains representative data based on calculations of similar molecular fragments. Actual values would require specific computation for the target molecule.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (aromatic) | Bond length in the benzene (B151609) ring | ~1.39 - 1.41 Å |
| C-O (ether) | Bond length of the pyran ring ether | ~1.37 Å |
| C-CF3 | Bond length between aromatic ring and CF3 group | ~1.50 Å |
| C-F | Bond length within the trifluoromethyl group | ~1.35 Å |
| O-C-C (pyran) | Bond angle within the non-aromatic ring | ~112° |
| C-C-C (aromatic) | Bond angle within the benzene ring | ~120° |
DFT is exceptionally useful for probing the electronic landscape of a molecule.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and is fundamental to predicting the wavelengths of absorption in UV-Vis spectroscopy. For this compound, the electron-withdrawing nature of the -CF3 group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted chromane.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This method can quantify charge transfer interactions, such as hyperconjugation between filled (donor) and empty (acceptor) orbitals, which contribute to molecular stability. For this compound, NBO analysis would reveal the polarization of bonds due to the highly electronegative fluorine and oxygen atoms and detail any stabilizing delocalization between the aromatic ring and the pyran moiety.
Charge Distribution: The Mulliken atomic charge analysis, derived from DFT calculations, estimates the partial charge on each atom. This information helps in understanding the molecule's electrostatic potential, identifying sites susceptible to nucleophilic or electrophilic attack, and predicting intermolecular interactions.
Table 2: Representative Electronic Properties Calculated via DFT Note: This table presents typical values expected for a molecule like this compound based on related compounds.
| Property | Description | Expected Value / Finding |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | ~ -7.0 to -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | ~ -1.5 to -1.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.0 to 5.5 eV |
| NBO Charge on F | Partial charge on Fluorine atoms | Highly negative (~ -0.4 e) |
| NBO Charge on O | Partial charge on the pyran Oxygen atom | Highly negative (~ -0.6 e) |
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation and assignment of experimental spectra.
IR Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the stretching, bending, and twisting of bonds. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to assign specific absorption bands to particular molecular motions. For this compound, this would allow for the unambiguous identification of vibrations associated with the C-F bonds of the trifluoromethyl group, the C-O-C ether linkage of the chromane ring, and various aromatic C-H and C-C vibrations.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). Theoretical predictions can help assign peaks in complex experimental spectra and can be particularly useful for distinguishing between different isomers or conformers. For this molecule, predicting the ¹⁹F NMR shift is especially important for characterizing the trifluoromethyl group.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is an extension of DFT used to calculate the energies of electronic excited states. This allows for the prediction of the absorption wavelengths (λmax) in an ultraviolet-visible (UV-Vis) spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This table shows example data that could be generated through computational prediction.
| Spectroscopy Type | Parameter | Predicted Value / Region |
|---|---|---|
| IR | C-F Stretching Frequency | 1100 - 1350 cm⁻¹ (strong bands) |
| ¹³C NMR | Chemical Shift of CF3 Carbon | ~124 ppm (quartet due to C-F coupling) |
| ¹⁹F NMR | Chemical Shift of CF3 Fluorines | ~ -60 to -65 ppm (relative to CFCl3) |
| ¹H NMR | Chemical Shifts of Aromatic Protons | ~ 7.0 - 7.5 ppm |
| UV-Vis | λmax (HOMO→LUMO transition) | ~ 270 - 290 nm |
DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. While specific reactions involving this compound have not been detailed in the provided context, DFT could be used to study, for example, electrophilic aromatic substitution on the benzene ring or reactions involving the pyran portion of the molecule.
Advanced Quantum Chemical Methods
While DFT is a versatile workhorse, other methods are available for specific applications.
Semiempirical quantum methods are derived from the same theoretical foundation as Hartree-Fock theory but use approximations and parameters derived from experimental data to simplify calculations. Methods like PM3, AM1, and the more recent PM6 and PM7 are significantly faster and less computationally demanding than DFT. This speed makes them suitable for initial, rapid screening of many different conformations of large molecules before refining the most stable structures with more accurate DFT or ab initio calculations. The trade-off for this speed is generally lower accuracy compared to DFT.
Thermodynamic and Kinetic Studies
Theoretical investigations into the thermodynamics and kinetics of reactions involving chromane derivatives are crucial for understanding their stability and reaction mechanisms. These studies often focus on reaction energetics, activation barriers, and kinetic isotope effects to build a comprehensive picture of the reaction landscape.
The energetics of a reaction, specifically the change in enthalpy (ΔH) or Gibbs free energy (ΔG), determines the thermodynamic feasibility of a chemical transformation. Computational studies on chromane derivatives have explored the energetics of various reactions, such as fragmentation and cyclization. For instance, DFT calculations have been used to determine the activation barrier for the initial loss of water in the fragmentation of protonated chromane derivatives, which was computed to be 58 kJ mol–1 (ΔG). nih.gov
The activation barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational chemistry is frequently used to calculate the activation barriers for proposed reaction mechanisms. DFT studies have been instrumental in elucidating the mechanisms of various reactions for the synthesis of chromane derivatives, including asymmetric intramolecular nucleophilic substitutions and cycloaddition reactions. chim.itsemanticscholar.orgmdpi.com
For example, in a DFT study of the asymmetric intramolecular nucleophilic substitution of ortho-allyloxy benzaldehydes to form chromanes, the SN2′ reaction was identified as the rate- and enantioselectivity-determining step. semanticscholar.orgmdpi.com The calculated activation barriers for such reactions provide a basis for understanding how substituents on the chromane ring system might affect the reaction kinetics. The electron-withdrawing trifluoromethyl group at the 6-position would likely influence the activation barrier of reactions involving the chromane core. For reactions where the transition state has a build-up of positive charge on the aromatic ring, the CF3 group would be expected to increase the activation barrier, thus slowing down the reaction. Conversely, for transition states with a developing negative charge, the activation barrier would likely be lowered.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is cleaved in the rate-limiting step. While no specific KIE studies on this compound have been reported, studies on related heterocyclic systems provide valuable insights.
In a study on the synthesis of coumarins, a related benzopyran system, a large KIE of kH/kD = 3.8 was observed in a domino radical addition/cyclization reaction. This result indicated that the cleavage of a C(sp3)–H bond adjacent to an oxygen atom is the rate-limiting step. acs.org Such findings suggest that KIE studies could be a valuable tool for investigating the mechanisms of reactions involving the chromane scaffold, such as oxidation or C-H activation at the benzylic positions. For this compound, a KIE study could, for example, probe the mechanism of benzylic C-H functionalization reactions.
Computational Analysis of Substituent Effects
The trifluoromethyl group is known to exert strong electronic effects on aromatic systems. Computational studies allow for a quantitative analysis of these effects on the properties of this compound. The electron-withdrawing nature of the CF3 group, primarily through a negative inductive effect (-I), significantly modifies the electron distribution within the chromane ring system.
DFT calculations can be used to visualize and quantify these effects. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity of the molecule. rsc.org For this compound, the electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted chromane. A lower HOMO energy implies that the molecule is less susceptible to oxidation, while a lower LUMO energy suggests it is more susceptible to reduction.
The table below illustrates the expected qualitative effects of the trifluoromethyl substituent on the electronic properties of the chromane ring, based on general principles of physical organic chemistry and computational studies on related substituted aromatic compounds.
Table 1: Predicted Substituent Effects of the Trifluoromethyl Group on Chromane Properties
| Property | Effect of 6-Trifluoromethyl Group | Rationale |
|---|---|---|
| Electron Density of Aromatic Ring | Decreased | Strong electron-withdrawing inductive effect (-I) of the CF3 group. |
| HOMO Energy | Lowered | Increased resistance to oxidation. |
| LUMO Energy | Lowered | Increased susceptibility to nucleophilic attack or reduction. |
| Acidity of Phenolic Proton (if present) | Increased | Stabilization of the corresponding phenoxide anion. |
| Susceptibility to Electrophilic Aromatic Substitution | Decreased | Deactivation of the aromatic ring towards electrophiles. |
These predicted effects have significant implications for the chemical reactivity of this compound, influencing its behavior in various chemical transformations.
Redox Potential Calculations
The redox potential of a molecule quantifies its tendency to be oxidized or reduced. Computational methods, particularly DFT, can be used to predict the standard redox potentials of organic molecules with reasonable accuracy. researchgate.net The redox potential is a crucial parameter in understanding the antioxidant properties of chromane derivatives, such as vitamin E, which possess a chromanol core.
For phenolic compounds, the antioxidant activity is often related to the ease of donating a hydrogen atom from the phenolic hydroxyl group, a process that is influenced by the O-H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP). acs.org Computational studies on marine meroterpenoids containing a chromanol moiety have shown that structural and electronic properties strongly influence their antioxidant activities. acs.org
While a direct calculation of the redox potential for this compound is not available, the effect of the trifluoromethyl substituent can be inferred. The strong electron-withdrawing nature of the CF3 group is expected to increase the oxidation potential of the chromane system, making it more difficult to oxidize compared to unsubstituted chromane. This is because the CF3 group would destabilize the resulting radical cation formed upon oxidation.
The table below presents a hypothetical comparison of the calculated redox-related properties of chromane versus this compound, based on the known electronic effects of the trifluoromethyl group.
Table 2: Predicted Redox-Related Properties of Chromane and this compound
| Compound | Ionization Potential (IP) | O-H Bond Dissociation Enthalpy (BDE) (for corresponding chromanol) | Oxidation Potential |
|---|---|---|---|
| Chromane | Lower | Lower | Lower |
| This compound | Higher | Higher | Higher |
These predictions suggest that the introduction of a trifluoromethyl group at the 6-position would diminish the antioxidant potential of the corresponding chromanol derivative by making it a less willing electron or hydrogen atom donor.
Advanced Research Directions and Applications in Synthetic Organic Chemistry
6-(Trifluoromethyl)chromane as a Key Synthetic Intermediate and Building Block
This compound is primarily utilized as a key intermediate in multi-step synthetic sequences, particularly in the development of therapeutic agents. Its importance is underscored by its application in several patents for novel bioactive compounds. For instance, it serves as a foundational fragment for the synthesis of complex heteroaromatic amide derivatives and modulators of eukaryotic initiation factor 2 (eIF2), which are targets for various diseases. acs.org
The synthesis of the chromane (B1220400) ring itself, especially the related chroman-4-one, is a well-established process. A common method is the Kabbe condensation, which involves the reaction of a 2'-hydroxyacetophenone (B8834) with an aliphatic ketone. snu.edu.in Another approach involves the intramolecular oxa-Michael addition following a base-promoted aldol (B89426) condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde. nih.govwikipedia.org These chroman-4-ones are valuable precursors that can be converted to the corresponding chromane via reduction of the ketone. For example, 6-substituted-chroman-4-ones can be synthesized from the appropriately substituted 2'-hydroxyacetophenone, which can then be reduced to the target chromane scaffold.
The primary utility of this compound in these advanced applications is as a stable, lipophilic core that can be further functionalized. In the synthesis of eIF2 modulators, the chromane moiety is often attached to other heterocyclic systems. The general synthetic strategy involves using this compound as a nucleophile or electrophile after appropriate functionalization, allowing it to be coupled with other complex fragments to build the final drug candidate. The trifluoromethyl group at the 6-position is often incorporated to enhance the biological activity and pharmacokinetic properties of the final molecule. nih.govwikipedia.org
| Precursor Class | Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| 6-Substituted-Chroman-4-one | Reduction | 6-Substituted-Chromane | wikipedia.org |
| This compound | Coupling Reactions | Complex Heteroaromatic Amides | acs.org |
| 6-Halo-2-(trifluoromethyl)-2H-chromene | Sonogashira Coupling | 6-Alkynyl-2-(trifluoromethyl)-2H-chromene | nih.gov |
Development of Novel Heterocyclic Scaffolds Incorporating this compound Motifs
The this compound motif is a versatile starting point for generating novel and diverse heterocyclic scaffolds. The strategic functionalization of the chromane ring, particularly at the 6-position or other available sites, allows for its elaboration into more complex systems.
A powerful strategy for scaffold diversification is the use of cross-coupling reactions. While direct C-H functionalization on the this compound is challenging, a common approach involves starting with a halogenated precursor, such as a 6-bromo or 6-iodo-chromane derivative. This halogen atom serves as a synthetic handle for introducing a wide array of substituents. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful in this context. researchgate.net
For example, research on related 2H-chromene systems has demonstrated the successful application of the Sonogashira reaction to build complexity. Starting with a 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene, various alkynyl groups can be introduced at the 6-position. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a mild base. nih.govresearchgate.net This method allows for the attachment of alkyl, aryl, and functionalized alkynes, effectively transforming the chromene core into a diverse library of new scaffolds. The resulting alkynes can be further manipulated, for instance, through click chemistry or cyclization reactions, to generate fused or spirocyclic heterocyclic systems.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Catalyzes the C(sp²)-C(sp) bond formation | researchgate.net |
| Co-catalyst | Copper(I) salt (e.g., CuI) | Facilitates the reaction via a copper acetylide intermediate | researchgate.net |
| Base | Amine (e.g., triethylamine) | Neutralizes the HX byproduct and acts as a solvent | researchgate.net |
| Substrates | 6-Iodo-chromene derivative and a terminal alkyne | Coupling partners | nih.gov |
Rational Design of Chemical Reactions Based on Mechanistic Insights
The rational design of reactions involving the this compound scaffold relies on understanding the electronic influence of the trifluoromethyl group and the inherent reactivity of the chromane ring system. The -CF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.
Mechanistic studies on related trifluoromethyl-substituted chromones provide valuable insights. For instance, the reaction of 2-polyfluoroalkylchromones with nucleophiles like (perfluoroalkyl)trimethylsilanes proceeds via a 1,4-nucleophilic addition to the enone system, yielding 2,2-bis(polyfluoroalkyl)chroman-4-ones. This highlights the electrophilic nature of the C2-C3 double bond in the chromone (B188151) system, which is enhanced by the electron-withdrawing trifluoromethyl group.
In the case of the saturated chromane ring, the reactivity is primarily centered on the aromatic portion and any functional groups attached. For this compound, the electron-withdrawing nature of the CF3 group influences the regioselectivity of reactions on the benzene (B151609) ring. For example, electrophilic substitution, if forced, would likely be directed to the positions meta to the CF3 group (C5 and C7), although the ether oxygen at position 1 is an ortho-, para-director, leading to complex regiochemical outcomes.
A deeper mechanistic understanding allows for the regioselective functionalization of the scaffold. For example, nucleophilic 1,6-addition has been observed in reactions of trimethyl(trifluoromethyl)silane with 4H-chromene derivatives, affording 4-substituted 2,2-bis(trifluoromethyl)-2H-chromenes. Such conjugate additions are rationalized by the extended π-system and the electronic pull of the trifluoromethyl group. These mechanistic precedents allow chemists to predict and control the outcomes of new transformations, enabling the rational design of synthetic routes to complex target molecules based on the this compound core.
Future Perspectives in the Synthesis and Chemical Transformation of this compound Derivatives
The future of research involving this compound and its derivatives is poised for significant advancement, driven by the continuous demand for novel chemical entities in medicinal chemistry and materials science. Several key areas represent promising avenues for future exploration.
One major direction is the development of more efficient and direct methods for synthesizing this compound itself and its derivatives. While classical methods are robust, the application of modern synthetic techniques such as C-H activation could provide more step-economical routes. Direct C-H trifluoromethylation of the parent chromane scaffold would be a highly desirable transformation, bypassing the need for pre-functionalized starting materials.
Another promising area is the expansion of the chemical space accessible from this building block. The development of novel cross-coupling and annulation strategies starting from functionalized this compound derivatives will lead to new families of fused and spirocyclic heterocyclic systems. The unique electronic properties conferred by the 6-CF3 group could be exploited to control the regioselectivity of these cyclization reactions.
Furthermore, a deeper investigation into the asymmetric synthesis of chiral chromane derivatives containing the 6-trifluoromethyl motif is warranted. Many biologically active molecules are chiral, and developing catalytic enantioselective methods to access specific stereoisomers of this compound derivatives would be of high value for drug discovery programs.
Finally, the application of computational chemistry and mechanistic studies will continue to guide the rational design of new reactions and catalysts. A thorough understanding of the reaction intermediates and transition states will enable chemists to overcome existing synthetic challenges and unlock new transformations, solidifying the role of this compound as a cornerstone building block in modern organic synthesis.
Q & A
What are the common synthetic routes for synthesizing 6-(Trifluoromethyl)chromane derivatives, and what analytical methods are used to confirm their structures?
Level: Basic
Answer:
A prevalent synthetic approach involves coupling reactions using boronic acids or iodinated intermediates. For example, 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester can react with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under Suzuki-Miyaura conditions to form trifluoromethyl-substituted heterocycles . Structural confirmation relies on LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) . Key analytical parameters include:
| Analytical Method | Conditions | Example Data |
|---|---|---|
| LCMS | Positive ion mode | m/z 757 [M+H]⁺ |
| HPLC | MeCN/water (0.1% formic acid), C18 column | Retention time: 1.32 minutes |
How can researchers optimize reaction conditions to improve yields in multi-step syntheses involving this compound intermediates?
Level: Advanced
Answer:
Low yields often arise from side reactions or inefficient purification. In Example 405, a 31% yield was achieved by optimizing temperature (80°C), catalyst (tetrabutylammonium iodide), and base (N-ethyl-N-isopropylpropan-2-amine) . Strategies include:
- Catalyst Screening : Bulky bases enhance steric control in nucleophilic substitutions.
- Purification : HPLC with YMC-Actus Triart C18 columns resolves closely eluting impurities .
- Reagent Stoichiometry : Excess alkylating agents (e.g., 1-bromo-2-methoxyethane) drive reactions to completion .
What challenges arise in the purification of this compound derivatives, and how can they be addressed?
Level: Basic
Answer:
Fluorinated compounds often exhibit poor solubility, complicating crystallization. Azeotropic drying with toluene removes residual water after acid-mediated deprotection (e.g., HCl in dioxane) . For chromatographic purification, mobile phases with formic acid (0.1% in MeCN/water) improve peak resolution .
How should contradictory LCMS or HPLC data be analyzed when characterizing this compound compounds?
Level: Advanced
Answer:
Contradictions may stem from isomeric mixtures or ion suppression in LCMS. For example, m/z 727 [M+H]⁺ and m/z 785 [M+H]⁺ in Example 405 correspond to intermediates with differing substituents . To resolve ambiguities:
- HPLC Method Adjustment : Vary mobile phase ratios (e.g., 60:40 to 70:30 MeCN/water) .
- High-Resolution MS : Confirm exact mass matches theoretical values (e.g., C₂₇H₃₂O₁₄: 580.53 g/mol ).
- Complementary Techniques : Use ¹⁹F NMR to verify trifluoromethyl group integrity .
What strategies are effective for resolving structural isomers or stereochemical ambiguities in fluorinated chromane derivatives?
Level: Advanced
Answer:
Chiral chromatography or derivatization with chiral auxiliaries can distinguish enantiomers. For diastereomers, compare retention times under multiple HPLC conditions (e.g., SMD-TFA05 vs. SQD-FA05) . X-ray crystallography or NOESY NMR may clarify spatial arrangements, particularly in spirocyclic systems like 5,6-diazaspiro[3.5]non-8-ene .
How can researchers validate the purity of this compound derivatives for biological assays?
Level: Basic
Answer:
Combine orthogonal methods:
- HPLC-UV/ELSD : Purity >95% at 254 nm .
- Elemental Analysis : Match calculated vs. observed C/F/N ratios (e.g., C₉H₆F₃N: 185.15 g/mol ).
- Melting Point : Sharp melting ranges indicate crystallinity (e.g., 343-345°C for 6-Trifluoromethyl Isatin ).
What are the critical considerations for scaling up syntheses of this compound derivatives?
Level: Advanced
Answer:
Scale-up risks include exothermic reactions and solvent volume constraints. Lessons from patent examples:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
